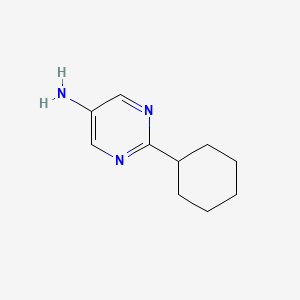![molecular formula C23H18FN7O2 B2366738 N-(1-(1-(4-fluorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthyl-1H-pyrazol-5-yl)-4-méthoxybenzamide CAS No. 1007085-23-5](/img/structure/B2366738.png)
N-(1-(1-(4-fluorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthyl-1H-pyrazol-5-yl)-4-méthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a complex organic compound known for its significant potential in various scientific fields. This compound features a 4-fluorophenyl group, a pyrazolo[3,4-d]pyrimidine ring, and a methoxybenzamide moiety, contributing to its distinctive chemical properties.
Applications De Recherche Scientifique
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide finds applications in various domains:
Chemistry: Utilized as a building block for the synthesis of more complex molecules.
Biology: Used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Potentially explored for its role as a pharmacophore in drug discovery, targeting specific receptors or enzymes.
Industry: Incorporated in the development of materials with specific electronic properties.
Mécanisme D'action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2 . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation and is a potential target for cancer treatment .
Mode of Action
Compounds with similar structures have shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cancer cells . This suggests that the compound might interact with its targets, causing changes that inhibit their function and disrupt normal cellular processes.
Biochemical Pathways
Inhibition of cdk2 typically affects the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can influence the bioavailability of the compound, affecting its efficacy and safety profile.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . This suggests that the compound might have potential anticancer effects, possibly through mechanisms such as cell cycle arrest and induction of apoptosis .
Action Environment
These compounds have shown potential as CDK2 inhibitors with anticancer effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide typically involves multi-step organic reactions. Starting from commercially available precursors, the synthetic route may include the formation of the pyrazolo[3,4-d]pyrimidine core followed by functional group modifications such as fluorination, methoxylation, and amide coupling. Typical reagents include hydrazine, halogenating agents like N-bromosuccinimide, and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases such as triethylamine. Industrial production methods often scale up these reactions under controlled conditions, utilizing continuous flow reactors for higher efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide undergoes several chemical reactions, including:
Oxidation: The methoxybenzamide moiety can be oxidized under strong oxidizing conditions, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction of the nitro group, if present in derivative forms, can be achieved using catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can modify the aromatic rings, allowing introduction of various substituents like alkyl or halogen groups.
Common Reagents and Conditions: Major products from these reactions depend on the specific reagents and conditions used. For instance, halogenating agents can introduce different halogens to the aromatic rings, while reducing agents such as lithium aluminum hydride can lead to amine derivatives.
Comparaison Avec Des Composés Similaires
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide
These compounds share some structural similarities but differ in their specific applications and biological activities. N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide’s unique structure allows for distinct interactions and applications, making it a valuable compound in scientific research.
Hope this helps! If there are other specifics you'd like to dive into, I'm here.
Propriétés
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c1-14-11-20(28-23(32)15-3-9-18(33-2)10-4-15)31(29-14)22-19-12-27-30(21(19)25-13-26-22)17-7-5-16(24)6-8-17/h3-13H,1-2H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAGNPNOIBTCRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)
![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-methylbenzamide](/img/structure/B2366659.png)


![3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366663.png)
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea](/img/structure/B2366664.png)
![methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366666.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2366669.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2366670.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2366672.png)



